molecular formula C11H14N4O B1354532 (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine CAS No. 199014-16-9

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine

Cat. No.: B1354532
CAS No.: 199014-16-9
M. Wt: 218.26 g/mol
InChI Key: NYEZJNZKVYUJRV-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole ring.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between triazole derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, triazole derivatives are known for their antifungal and antimicrobial properties

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is unique due to the presence of the triazole ring and the methoxybenzyl group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the methoxybenzyl group can enhance the compound’s solubility and binding properties.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEZJNZKVYUJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441426
Record name 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199014-16-9
Record name 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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